molecular formula C11H10N4S B1416892 5-methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine CAS No. 868387-59-1

5-methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine

Cat. No. B1416892
CAS RN: 868387-59-1
M. Wt: 230.29 g/mol
InChI Key: RAIOGCMRVIFDFU-UHFFFAOYSA-N
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Description

“5-methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have been reported to have potent activities against FGFR1, 2, and 3 . They have been used in cancer therapy, specifically targeting the FGFR signaling pathway which plays an essential role in various types of tumors .

Scientific Research Applications

Biomedical Applications

The compound is structurally similar to 1H-Pyrazolo[3,4-b]pyridines, which are a group of heterocyclic compounds presenting two possible tautomeric forms . These compounds have been described in more than 5500 references (including 2400 patents) up to date . They have been used in various biomedical applications due to their structural similarity with the purine bases adenine and guanine .

Cancer Therapy

The compound has shown potential in cancer therapy. For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer and liver cancer . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Treatment of Diabetes and Related Conditions

The compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Synthesis of Heterocyclic Compounds

The compound can be used in the synthesis of heterocyclic compounds. More than 300,000 1H-pyrazolo[3,4-b]pyridines have been synthesized, which are included in more than 5500 references (2400 patents) up to date .

Drug Development

The compound can be used in drug development. FGFR inhibitors are currently under clinical investigation for the treatment of various cancers . The compound, being a potent FGFR inhibitor, can be used in the development of such drugs .

Research and Development

The compound can be used in research and development. Its structural similarity with the purine bases adenine and guanine makes it an interesting compound for research in medicinal chemistry .

properties

IUPAC Name

5-methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c1-6-9(15-11(12)16-6)8-5-14-10-7(8)3-2-4-13-10/h2-5H,1H3,(H2,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIOGCMRVIFDFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CNC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine

Synthesis routes and methods

Procedure details

The title compound was synthesized in 2 steps in a manner similar to that described for 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-ylamine, using 7-azaindole (1.0 g, 8.47 mmol), AlCl3 (3.4 g, 25.41 mmol, 3 eq),2-bromopropionylbromide (1.1 mL, 10.58 mmol) and thiourea (0.57 g, 7.5 mmol) (0.93 g, 41%, 2 steps) as a brown solid. Mass Spec.; MS 231 (M+1); 1H NMR(DMSO-d6, 500 MHz) δ 11.71 (s,1H), 8.36(dd, 1H), 8.21(dd,1H), 7.53(d,1H), 7.06(dd,1H), 6.67(brs,2H),2.31(s,3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
3.4 g
Type
reactant
Reaction Step Three
Quantity
1.1 mL
Type
reactant
Reaction Step Four
Quantity
0.57 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine
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5-methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine
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5-methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine

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